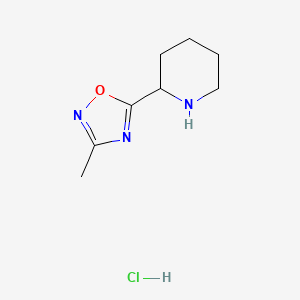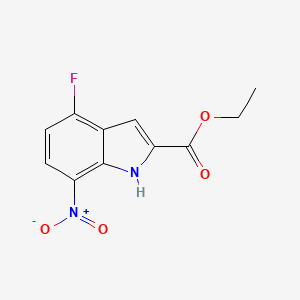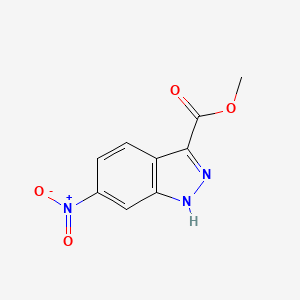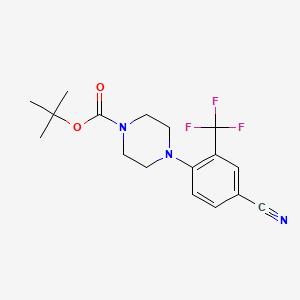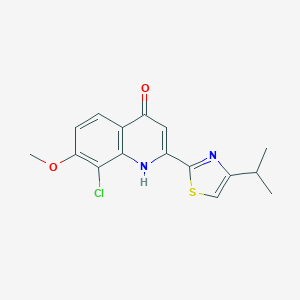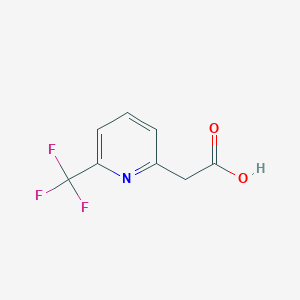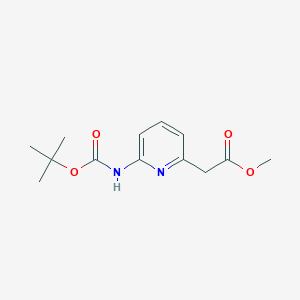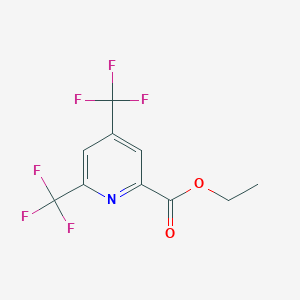
Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine involves a process of NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates . Another example is the synthesis of ethyl 5,5-dicyano-4,6-diaryl-2-hydroxy-2-(trifluoromethyl)piperidine-3-carboxylates and dialkyl 4,6-diaryl-5-cyano-2-hydroxy-2-(trifluoromethyl)piperidine-3,5-dicarboxylates, which involves a Knoevenagel–Michael–Mannich–cyclization cascade of aldehydes, cyano-containing C-H acids, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ammonium acetate .Aplicaciones Científicas De Investigación
Synthesis of Pyridine Derivatives Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate has been utilized in the synthesis of various pyridine derivatives. For instance, it was involved in the regioselective synthesis of 2,6-Dimethyl-3,5-bis[(3-aryl-5-trifluoromethyl)-isoxazol-4-carbonyl]-pyridine derivatives, showcasing its versatility in organic synthesis (Yang et al., 2013).
Development of Vasodilation Agents Research indicates the potential application of this compound in the development of vasodilation agents. A study involving the synthesis of new 3-pyridinecarboxylates demonstrated considerable vasodilation properties, highlighting the medical and pharmacological significance of ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate (Girgis et al., 2008).
Luminescent Property Studies The compound's derivatives have been studied for their luminescent properties. Research on CdII complexes of bis(iminoalkyl)pyridine, including derivatives of ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate, showed significant luminescent properties at room temperature (Fan et al., 2004).
Catalysis in Chemical Reactions It has been employed as a catalyst in chemical reactions, such as the phosphine-catalyzed [4 + 2] annulation, yielding highly functionalized tetrahydropyridines (Zhu et al., 2003).
Involvement in Polymerization Processes The compound plays a role in polymerization processes. For example, iron(II) complexes with bis(imino)pyridine ligands, including ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate derivatives, have been used in atom transfer radical polymerization of (meth)acrylate monomers, demonstrating its application in material science and engineering (Abu-Surrah et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 4,6-bis(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c1-2-19-8(18)6-3-5(9(11,12)13)4-7(17-6)10(14,15)16/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWCLHBEITUVOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,6-bis(trifluoromethyl)-2-pyridinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



